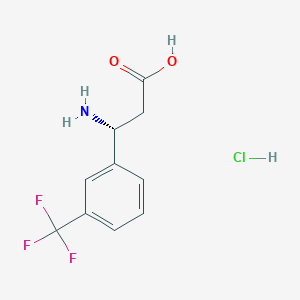

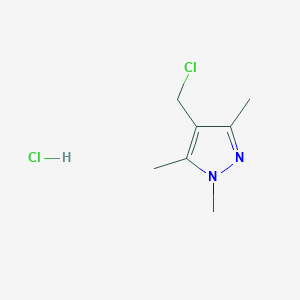

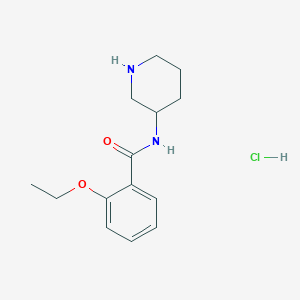

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A scalable and operationally simple radical trifluoromethylation methodology has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another method involves the selective reduction of a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the structure of 3-(3-Trifluoromethylphenyl)propionic acid has been provided . In the crystal, molecules are linked via pairs of O—H…O hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis

The trifluoromethylation reaction is a key step in the synthesis of trifluoromethylated compounds . This reaction involves the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular weight of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is 233.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación

Trifluoromethyl (TFM, -CF3) group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .

The specific scientific field would be pharmaceutical chemistry. The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

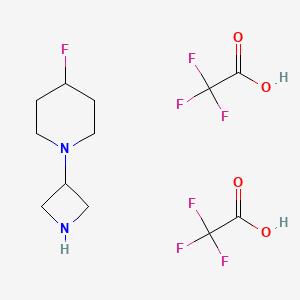

One example of a method of application or experimental procedure is the transformation of the free amine into pexidartinib by reducing amination .

As for the results or outcomes obtained, the review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

-

3-(3-(Trifluoromethyl)phenyl)propanoic acid : This compound is used in the field of pharmaceutical chemistry. It’s a white to slightly pale yellow crystal or lump with a CAS Number of 585-50-2 . The specific applications or experimental procedures weren’t mentioned in the source.

-

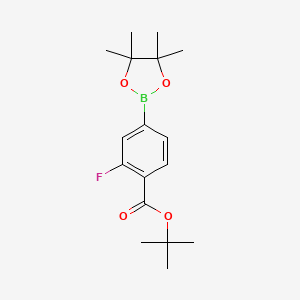

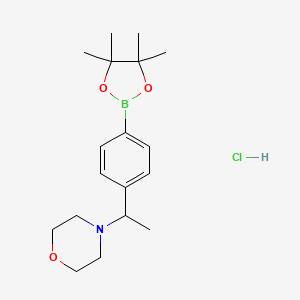

3-(Trifluoromethyl)phenylboronic Acid : This compound is used in the field of organic metal reagents and organic boron. It’s a white to light yellow powder or crystal with a CAS Number of 1423-26-3 . The specific applications or experimental procedures weren’t mentioned in the source.

-

3-(Trifluoromethyl)phenylacetic acid : This compound was used in the preparation of N,N-diethyl [(α,α,α-triuoro-m-tolyl)]acetamide (DM156) .

-

3-(3-(Trifluoromethyl)phenyl)propanoic acid : This compound is used in the field of pharmaceutical chemistry. It’s a white to slightly pale yellow crystal or lump with a CAS Number of 585-50-2 . The specific applications or experimental procedures weren’t mentioned in the source.

-

3-(Trifluoromethyl)phenylboronic Acid : This compound is used in the field of organic metal reagents and organic boron. It’s a white to light yellow powder or crystal with a CAS Number of 1423-26-3 . The specific applications or experimental procedures weren’t mentioned in the source.

-

3-(Trifluoromethyl)phenylacetic acid : This compound was used in the preparation of N,N-diethyl [(α,α,α-triuoro-m-tolyl)]acetamide (DM156) .

Safety And Hazards

The safety and hazards of related compounds have been reported. For example, 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid may cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and dust formation should be avoided .

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXUXMHRGZUXDZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)

![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)

![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)